3-Chloro-6-fluoroisoquinoline
CAS No.: 1041423-28-2
Cat. No.: VC2847038
Molecular Formula: C9H5ClFN
Molecular Weight: 181.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1041423-28-2 |
---|---|
Molecular Formula | C9H5ClFN |
Molecular Weight | 181.59 g/mol |
IUPAC Name | 3-chloro-6-fluoroisoquinoline |
Standard InChI | InChI=1S/C9H5ClFN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H |
Standard InChI Key | DCIQKTBCWODWMH-UHFFFAOYSA-N |
SMILES | C1=CC2=CN=C(C=C2C=C1F)Cl |
Canonical SMILES | C1=CC2=CN=C(C=C2C=C1F)Cl |
Introduction
Chemical and Structural Properties
Basic Identifiers and Molecular Information
3-Chloro-6-fluoroisoquinoline is characterized by specific molecular identifiers that are essential for its classification and research applications.
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
CAS Number | 1041423-28-2 |
Molecular Formula | C9H5ClFN |
Molecular Weight | 181.59 g/mol |
Monoisotopic Mass | 181.009455 |
ChemSpider ID | 50107618 |
MDL Number | MFCD18837816 |
PubChem CID | 57647077 |
The compound is structurally composed of an isoquinoline core with chlorine substitution at position 3 and fluorine at position 6 . The isoquinoline skeleton consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocyclic system with nitrogen at position 2 .
Structural Representation and Characteristics
The structural representation of 3-Chloro-6-fluoroisoquinoline can be described using various notations that are standard in chemical literature.
Table 2: Structural Notations
Notation Type | Value |
---|---|
SMILES | C1=CC2=CN=C(C=C2C=C1F)Cl |
InChI | InChI=1S/C9H5ClFN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H |
InChIKey | DCIQKTBCWODWMH-UHFFFAOYSA-N |
The molecular structure features a planar arrangement typical of aromatic compounds, with the chlorine and fluorine atoms influencing the electronic distribution across the molecule . These halogen substituents impart specific chemical properties that affect the compound's reactivity and potential applications.
Physical and Chemical Properties
The physical and chemical properties of 3-Chloro-6-fluoroisoquinoline are crucial for understanding its behavior in various chemical reactions and applications.
Table 3: Physical and Chemical Properties
Property | Value |
---|---|
Appearance | Off-white to light yellow solid |
Purity (Commercial) | ≥95% |
Storage Conditions | 2-8°C, inert atmosphere |
Solubility | Soluble in organic solvents like dichloromethane, chloroform |
The halogen substitutions on the isoquinoline ring contribute to the compound's distinctive chemical behavior. The chlorine at position 3 provides a reactive site for nucleophilic substitution reactions, while the fluorine at position 6 affects the electronic properties of the aromatic system .
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic pathways have been developed for the preparation of 3-Chloro-6-fluoroisoquinoline, with the most common method involving selective halogenation of isoquinoline or modification of pre-halogenated isoquinoline derivatives.
One well-documented synthetic route starts with 1,3-dichloro-6-fluoroisoquinoline as the precursor . This approach utilizes a selective reduction process to replace one chlorine atom while retaining the other halogen substituents.
Detailed Synthesis Procedure
A detailed synthesis procedure from the scientific literature describes the preparation of 3-Chloro-6-fluoroisoquinoline as follows:
To a stirred solution of 1,3-dichloro-6-fluoroisoquinoline (2.5 g, 11.6 mmol) in acetic acid (40 mL) and hydriodic acid (20 mL, 45% aqueous solution), red phosphorus (0.9 g, 28.9 mmol) is added at ambient temperature. The resulting mixture is stirred for 4 hours at 100°C. After cooling to ambient temperature, the mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane (100 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL). The organic layer is dried over anhydrous sodium sulfate and filtered. The filtrate is concentrated under reduced pressure to afford 3-chloro-6-fluoroisoquinoline as a dark grey solid .
The reported yield for this synthesis is approximately 77%, and mass spectrometry confirms the product with an ESI m/z value of 182.0 [M+1] .
Analytical Characterization
Spectroscopic Data
Spectroscopic techniques are essential for confirming the structure and purity of 3-Chloro-6-fluoroisoquinoline. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are particularly valuable for this purpose.
Table 4: Mass Spectrometry Data
Ion | m/z |
---|---|
[M+H]+ | 182.01674 |
[M+Na]+ | 203.99868 |
[M+NH4]+ | 199.04328 |
[M+K]+ | 219.97262 |
[M-H]- | 180.00218 |
[M]+ | 181.00891 |
These mass spectrometry values are critical for confirming the identity of the compound in analytical studies .
Collision Cross Section Data
Collision cross section (CCS) measurements provide important information about the three-dimensional structure and conformational properties of the molecule.
Table 5: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 182.01674 | 130.6 |
[M+Na]+ | 203.99868 | 146.9 |
[M+NH4]+ | 199.04328 | 140.8 |
[M+K]+ | 219.97262 | 138.2 |
[M-H]- | 180.00218 | 133.0 |
[M+Na-2H]- | 201.98413 | 139.5 |
[M]+ | 181.00891 | 134.0 |
[M]- | 181.01001 | 134.0 |
These CCS values are valuable for analytical applications, particularly in ion mobility spectrometry and related techniques .
Chemical Reactions and Reactivity
The chemical behavior of 3-Chloro-6-fluoroisoquinoline is influenced by the electron-withdrawing effects of the halogen substituents and the inherent reactivity of the isoquinoline core.
Nucleophilic Substitution Reactions
Applications in Research and Industry
Building Block in Organic Synthesis
The primary application of 3-Chloro-6-fluoroisoquinoline in current research appears to be as a building block for the synthesis of more complex molecular structures. The reactive sites provided by the halogen substituents make it valuable for constructing libraries of compounds with potential biological activity.
Classification | Details |
---|---|
Signal Word | Warning |
Pictogram | GHS07 (Exclamation mark) |
Hazard Statements | H315: Causes skin irritation |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation |
These hazard classifications indicate that appropriate precautions should be taken when handling this compound .
Precautionary Measures
The recommended precautionary measures for handling 3-Chloro-6-fluoroisoquinoline include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Aspect | Details |
---|---|
Typical Packaging | 100 mg, 250 mg, 1 g, 5 g |
Purity | ≥95% |
Storage Conditions | 2-8°C, inert atmosphere |
Stability | Store in tightly closed container |
Proper storage conditions are essential to maintain the compound's integrity. It is typically recommended to store 3-Chloro-6-fluoroisoquinoline under inert atmosphere at 2-8°C .
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